molecular formula C20H25NO4S B3001692 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide CAS No. 877650-10-7

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide

Cat. No.: B3001692
CAS No.: 877650-10-7
M. Wt: 375.48
InChI Key: LEGTVQSASXJPRF-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic carboxamide derivative featuring a tetrahydropyran (oxane) ring substituted with a thiophen-2-yl group at the 4-position. The 3,4-dimethoxyphenethyl moiety is attached via an amide linkage to the oxane core. The 3,4-dimethoxyphenyl group is a common pharmacophore in CNS-active agents (e.g., verapamil analogs ), while the thiophene and oxane rings may influence solubility and metabolic stability compared to simpler aromatic systems .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S/c1-23-16-6-5-15(14-17(16)24-2)7-10-21-19(22)20(8-11-25-12-9-20)18-4-3-13-26-18/h3-6,13-14H,7-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGTVQSASXJPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2(CCOCC2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with the synthesis of the 3,4-dimethoxyphenyl ethylamine, which is then reacted with thiophene-2-carboxylic acid under specific conditions to form the desired oxane carboxamide structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide have shown promise in inhibiting cancer cell proliferation. The structure of this compound suggests it may interact with specific molecular targets involved in tumor growth and metastasis.

Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways .

Neuropharmacological Effects

The compound's structural features may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Case Study:
In an experimental model of Alzheimer's disease, a related compound showed a reduction in amyloid-beta plaque accumulation and improved cognitive function in treated animals. This suggests that modifications to the oxane structure can enhance neuroprotective effects .

Table 1: Comparison of Biological Activities

CompoundActivity TypeTarget DiseaseReference
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamideAnticancerBreast Cancer
Related Compound ANeuroprotectiveAlzheimer's Disease
Related Compound BCytotoxicColon Cancer

Table 2: Structure-Activity Relationship (SAR)

ModificationEffect on ActivityObservations
Addition of methoxy groupsIncreased potencyEnhanced solubility
Thiophene substitutionImproved selectivityTargeted action
Oxane ring modificationAltered bioavailabilityVariable efficacy

Toxicology Studies

Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully elucidate any potential adverse effects.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Core Structure : Benzamide (aromatic) vs. oxane (saturated heterocycle) in the target compound.
  • Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
  • Physicochemical Properties : Melting point = 90°C, suggesting lower thermal stability than heterocyclic analogs (e.g., compound 4a, m.p. 121–122°C ).
  • Implications : The oxane ring in the target compound may enhance conformational rigidity and aqueous solubility compared to Rip-B’s planar benzamide core.

2-Phenyl-N-(3,4,5-Trimethoxyphenyl)-4,5-dihydrothiazole-4-carboxamide (4a)

  • Core Structure : Dihydrothiazole (saturated, sulfur-containing heterocycle) vs. oxane.
  • Synthesis : High yield (98.7%) using EDCI/HOBt coupling .
  • Biological Relevance : Trimethoxyphenyl groups are associated with anticancer activity (e.g., tubulin inhibition). The target compound’s dimethoxyphenyl group may offer similar targeting but with reduced steric hindrance.

Heterocyclic Motif Comparisons

Thiophene-Containing Analogs

  • Compound: 2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide Activity: Exhibits analgesic, anti-inflammatory, and antimicrobial properties .

Isoxazole Derivatives

  • Compound 41p () : 5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid.
    • Synthesis : Involves oxime formation and cyclization, differing from the target compound’s oxane ring synthesis.
    • Functional Groups : The isoxazole’s electron-withdrawing nature may reduce basicity compared to the oxane’s ether oxygen, affecting bioavailability .

Pharmacokinetic and Structural Stability

  • Crystal Structure Insights : Compounds like 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate () demonstrate that dimethoxyphenethyl-carboxamide derivatives form stable crystalline salts via hydrogen bonding and ionic interactions . This suggests the target compound may exhibit similar crystallinity, impacting formulation stability.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide, with a molecular formula of C32H42N2O5SC_{32}H_{42}N_{2}O_{5}S and a molecular weight of 566.8 g/mol . Its structure features a methoxy-substituted phenyl group and a thiophene moiety, which are known to influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its effects on smooth muscle contractility and potential applications in treating gastrointestinal disorders.

  • Calcium Channel Modulation : The compound appears to influence intracellular calcium levels by blocking Ca2+^{2+} influx through voltage-dependent channels. This mechanism is crucial for muscle relaxation .
  • cAMP Pathway Activation : It activates the cAMP-dependent signaling pathway, which plays a significant role in smooth muscle relaxation. The presence of protein kinase A inhibitors has shown to reduce the relaxing effect of the compound, indicating its reliance on this pathway .
  • G Protein-Coupled Receptor Interaction : The compound may interact with various G protein-coupled receptors (GPCRs), which are pivotal in mediating diverse physiological responses .

Research Findings

Several studies have been conducted to evaluate the biological activity of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide:

Case Study 1: Smooth Muscle Relaxation

A study assessed the impact of the compound on isolated smooth muscle from male Wistar rats. The results demonstrated significant muscle relaxation at concentrations ranging from 1×1051\times 10^{-5} to 2.5×1042.5\times 10^{-4} mol/L. The relaxation was attributed to both calcium channel blockade and cAMP pathway activation .

Case Study 2: Antimicrobial Activity

While specific studies on antimicrobial activity were less prevalent, related compounds with similar structures have shown promising antimicrobial properties. Future investigations could explore this aspect further .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
Smooth Muscle RelaxationCa2+^{2+} channel blockade & cAMP activation
Potential Antimicrobial EffectsSimilar structural analogs exhibit antimicrobial properties

Q & A

Q. What are the key steps in synthesizing N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide, and how can its purity be optimized?

Synthesis typically involves coupling 4-(thiophen-2-yl)oxane-4-carboxylic acid with 2-(3,4-dimethoxyphenyl)ethylamine via carbodiimide-mediated amidation (e.g., EDCI/HOBt). Critical steps include:

  • Purification : Column chromatography (e.g., dichloromethane/ethyl acetate gradients) to isolate intermediates .
  • Yield optimization : Monitoring reaction progress via TLC (Rf values) and adjusting stoichiometry of coupling reagents .
  • Purity verification : Combustion analysis (C, H, N) for new compounds, or comparison with literature data for known analogs .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are conflicting NMR assignments resolved?

  • Core techniques :
    • 1^1H/13^{13}C NMR : Assign peaks using DEPT/HSQC (e.g., δ ~7.3–6.8 ppm for aromatic protons; δ ~160 ppm for carbonyl carbons) .
    • IR : Confirm amide C=O stretch (~1650–1680 cm1^{-1}) and methoxy C-O (~1250 cm1^{-1}) .
  • Resolving contradictions :
    • Compare experimental shifts with computational predictions (DFT calculations).
    • Use 2D NMR (COSY, NOESY) to resolve overlapping signals in aromatic regions .

Q. What experimental precautions are critical when handling thiophene-containing intermediates?

  • Stability : Thiophene derivatives may degrade under prolonged light exposure; store in amber vials at –20°C .
  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritancy .

Advanced Research Questions

Q. How do computational models predict metabolic pathways or aldehyde oxidase (AO) susceptibility for this compound?

  • Methodology :
    • Docking studies : Use AutoDock Vina to model interactions with AO active sites .
    • Metabolite prediction : Software like MetaSite identifies potential oxidation sites (e.g., thiophene S-oxidation or demethylation of methoxy groups) .
  • Validation : Compare computational results with in vitro microsomal assays (e.g., human liver S9 fractions) .

Q. What strategies address low solubility in aqueous media for biological testing?

  • Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v to minimize cytotoxicity) .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the oxane oxygen .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity against specific targets?

  • Modifications :
    • Replace thiophene with furan or pyridine to assess heterocycle effects .
    • Vary methoxy substituents (e.g., 3,4-dimethoxy vs. 4-methoxy) to probe electronic contributions .
  • Assays :
    • Test analogs in enzyme inhibition (e.g., kinase assays) or cell viability models (IC50 comparisons) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between experimental and theoretical NMR chemical shifts?

  • Root causes :
    • Solvent effects (e.g., chloroform vs. DMSO-d6) .
    • Conformational flexibility in solution vs. static DFT models.
  • Solutions :
    • Re-run NMR in multiple solvents.
    • Perform MD simulations to account for dynamic effects .

Q. What analytical approaches validate synthetic intermediates when commercial reference standards are unavailable?

  • Cross-validation :
    • HRMS (e.g., <5 ppm mass error) combined with elemental analysis .
    • Compare IR/UV spectra with structurally similar compounds (e.g., N-substituted oxane carboxamides) .

Methodological Best Practices

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Process controls :
    • Strict temperature regulation (±2°C) during exothermic steps (e.g., amide coupling).
    • Use of automated flash chromatography for consistent purification .
  • Documentation : Detailed SOPs with reaction monitoring timelines (e.g., TLC at 0, 2, 4, 8 hours) .

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